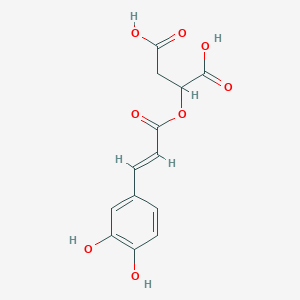

Caffeoylmalic Acid

Vue d'ensemble

Description

Caffeoylmalic acid is an ester of caffeic acid and malic acid . It is found in the leaves and flowers of Parietaria officinalis, Chelidonium majus, and Urtica dioica . It is also commonly found in coffee, persimmons, olives, and some fruits . It has antioxidant and anti-inflammatory properties and is thought to help prevent diseases such as cancer and cardiovascular disease .

Synthesis Analysis

The biosynthetic pathway of this compound has been constructed in E. coli by co-expressing heterologous genes RgTAL, HpaBC, At4CL2, and HCT2 . To enhance the production of this compound, the tyrosine metabolic pathway of E. coli was optimized to increase the supply of the substrate caffeic acid . Consequently, an E. coli – E. coli co-culture system was used for efficient production of this compound .Molecular Structure Analysis

The molecular formula of this compound is C13H12O8 . Its average mass is 296.230 Da and its monoisotopic mass is 296.053223 Da .Chemical Reactions Analysis

The biosynthesis of this compound requires the combination of caffeic acid and malate . The reaction is catalyzed by the hydroxycinnamoyl transferase .Physical And Chemical Properties Analysis

This compound has a molar mass of 296.231 g·mol−1 . Its physical and chemical properties are largely determined by its molecular structure, which includes a caffeic acid moiety and a malic acid moiety .Applications De Recherche Scientifique

Anti-Inflammatory and Allergic Inflammation Treatment : Caffeoylmalic acid has been found to inhibit the formation of leukotriene B4, a compound involved in inflammatory responses, suggesting potential use in treating allergic inflammation like asthma (Kimura, Okuda, Okuda, Hatano, & Arichi, 1987).

Biosynthesis from Glucose : Research on engineered Escherichia coli demonstrated the potential for microbial production of this compound from glucose, indicating its application in biotechnological production processes (Li, Zhou, Bi, Zhuang, Zhang, & Liu, 2018).

Toxicity and Pharmaceutical Activity Analysis : A study using in silico tools analyzed the toxicity, ADME (absorption, distribution, metabolism, and excretion), and pharmaceutical activity of this compound, highlighting its safety and applicability as a pharmaceutical compound (2020).

Response to Plant Stress : this compound's concentration in Thunbergia alata leaves was found to increase in response to wounding and salicylic acid treatment, suggesting its role in plant stress responses (Housti, Andary, Gargadennec, & Amssa, 2002).

Synthetic Production : A study described the synthesis of phaselic acid, which includes this compound, indicating the chemical methods available for its production (Zeller, 2013).

Effect on Phenolic Metabolism in Lettuce : A study on iceberg lettuce showed that washing treatments can affect the content of this compound, which is significant for food processing and storage (Baur, Klaiber, Koblo, & Carle, 2004).

Bioactive Properties in Traditional Chinese Herbs : this compound, among other caffeic acid derivatives, has been found in traditional Chinese herbs, exhibiting various biological activities like antioxidant and anti-inflammatory properties (Jiang et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKQSEYPLQIEAY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031926 | |

| Record name | Caffeoylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92344-57-5, 39015-77-5, 53755-04-7 | |

| Record name | Caffeoylmalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092344575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeoylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEOYLMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Caffeoylmalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)